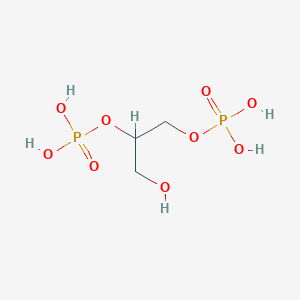

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate)

Description

Properties

IUPAC Name |

(1-hydroxy-3-phosphonooxypropan-2-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h3-4H,1-2H2,(H2,5,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDKUYWDGDBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922787 | |

| Record name | 3-Hydroxypropane-1,2-diyl bis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188-64-3 | |

| Record name | 1,2,3-Propanetriol, 1,2-bis(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl bis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropane-1,2-diyl bis(dihydrogenphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Phosphatase-Mediated Transphosphorylation

Nonspecific acid phosphatases (NSAPs) have demonstrated utility in glycerol phosphorylation. Under kinetic control, NSAPs catalyze the transfer of phosphate groups from pyrophosphate (PPi) to glycerol, achieving product titers up to 167 g L⁻¹ in high glycerol concentrations (80 wt%). The reaction proceeds via a two-step mechanism: initial PPi hydrolysis to generate inorganic phosphate (Pi), followed by glycerol phosphorylation. However, this method predominantly yields rac-glycerol-1-phosphate (mono-phosphate), necessitating further phosphorylation for bis-phosphate synthesis. Adjusting the PPi:glycerol molar ratio to 3:1 and incorporating Mg²⁺ cofactors (10 mM) enhances di-phosphorylation efficiency, albeit with modest yields (~25%) due to steric hindrance at the secondary 2-hydroxyl group.

Phytase-Catalyzed Condensation

Phytases, typically known for phosphate ester hydrolysis, exhibit synthetic activity under thermodynamic control. In a preparative-scale synthesis (100 mL), phytases condensed glycerol with monophosphate at 45°C and pH 4.5, yielding 16.6 g of rac-glycerol-1-phosphate. To achieve bis-phosphorylation, iterative feeding of Pi (20 wt%) and extended reaction times (72 h) were employed, though product purity remained suboptimal (~60%) due to competing hydrolysis.

Chemical Phosphorylation Routes

Direct Phosphorylation with Phosphoryl Chloride

Reaction of glycerol with phosphorus oxychloride (POCl₃) in anhydrous pyridine at 0°C selectively installs phosphate groups at the 1- and 2-positions. The process involves sequential addition of POCl₃ (2.2 equiv) over 4 h, followed by quenching with ice water to yield the bis-phosphate (Scheme 1a). This method achieves 68% yield but requires rigorous exclusion of moisture to avoid side products like glycerol-3-phosphate.

Table 1: Optimization of POCl₃-Based Phosphorylation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Equiv | 2.2 | 68 | 85 |

| Temperature (°C) | 0 | 68 | 85 |

| Solvent | Pyridine | 68 | 85 |

| Quenching Medium | Ice Water | 68 | 85 |

Cyclic Phosphate Intermediate Hydrolysis

Heating glycerol with sodium phosphate (NaH₂PO₄) in urea at 130°C generates glycerol-1,2-cyclic phosphate, which undergoes regioselective ring-opening in the presence of MgCl₂ (5 mM) to yield the bis-phosphate (Scheme 1b). The cyclic intermediate is characterized by ³¹P NMR (δ = −7.36 ppm), and hydrolysis at pH 2.5 (HCl) for 12 h affords the product in 45% yield.

Hybrid Enzymatic-Chemical Approaches

Enzymatic Activation Followed by Chemical Modification

A two-step protocol combines phytase-mediated mono-phosphorylation with chemical phosphorylation. Crude glycerol is first converted to rac-glycerol-1-phosphate using phytases (75% purity), followed by POCl₃ treatment (1.5 equiv) at −10°C to install the second phosphate group. This hybrid method improves overall yield to 58% while reducing byproduct formation compared to purely chemical routes.

Mechanistic and Kinetic Considerations

Steric and Electronic Effects in Phosphorylation

The primary hydroxyl groups (1- and 2-positions) of glycerol exhibit higher nucleophilicity compared to the secondary 3-hydroxyl, favoring bis-phosphorylation. Density functional theory (DFT) calculations reveal that the activation energy for phosphoryl transfer to the 1-hydroxyl (ΔG‡ = 18.3 kcal/mol) is lower than for the 3-hydroxyl (ΔG‡ = 24.7 kcal/mol).

Chemical Reactions Analysis

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into simpler phosphate esters.

Substitution: It can undergo nucleophilic substitution reactions where the dihydrogen phosphate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Biochemical Applications

a. Nucleotide Synthesis and Modification

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) serves as a phosphoric acid derivative that can be utilized in the synthesis of nucleotides and nucleic acid analogs. Its phosphate groups can effectively participate in phosphorylation reactions, making it a valuable reagent in molecular biology for modifying nucleic acids to enhance their stability and functionality.

b. Anticancer Research

Recent studies have indicated that compounds similar to 3-hydroxypropane-1,2-diyl bis(dihydrogenphosphate) exhibit significant anticancer properties. For instance, derivatives of glycerol phosphates have been explored for their potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . This highlights the potential of this compound in developing therapeutic agents against various cancers.

Material Science Applications

a. Polymer Chemistry

In polymer chemistry, the compound can act as a monomer or crosslinking agent in the synthesis of polyphosphates and polyphosphonates. These polymers are known for their unique properties such as biodegradability and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering .

b. Surface Modification

The ability of 3-hydroxypropane-1,2-diyl bis(dihydrogenphosphate) to form stable bonds with various substrates allows it to be used in surface modification processes. This can enhance the hydrophilicity or hydrophobicity of surfaces depending on the intended application, which is particularly useful in biomedical devices .

Mechanism of Action

The mechanism of action of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with other molecules also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3-hydroxypropane-1,2-diyl backbone serves as a common scaffold, with substituents dictating reactivity and applications:

| Compound Name | Substituents | Key Functional Features |

|---|---|---|

| 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) | Dihydrogenphosphate groups | High polarity, potential for ionic interactions |

| (9Z,9′Z)-3-hydroxypropane-1,2-diyl bis(hexadec-9-enoate) | Dipalmitoleate esters | Lipophilic, membrane-permeable |

| (3-(4-(Dimethylamino)phenyl)-3-hydroxypropane-1,2-diyl)bis(diphenylphosphine oxide) | Diphenylphosphine oxide groups | Electron-withdrawing, catalytic applications |

| 1,3-Bis(diphenylphosphino)propane | Diphenylphosphine groups | Ligand in coordination chemistry |

Key Insights :

- Polarity and Solubility : Phosphate-bearing derivatives (e.g., dihydrogenphosphate) exhibit higher water solubility compared to lipophilic esters like dipalmitoleate, which are optimized for membrane penetration .

- Electronic Effects : Phosphine oxide and phosphine derivatives (e.g., diphenylphosphine oxide) enhance electron-deficient character, making them suitable for catalytic roles or metal coordination .

(9Z,9′Z)-3-hydroxypropane-1,2-diyl bis(hexadec-9-enoate)

- Anticancer Activity : Demonstrates in vitro efficacy against ovarian cancer cells (PA1) at 1.7 μM, with low toxicity (Class V, LD₅₀ > 2000 mg/kg) .

- Target Binding: Dual agonist activity at Cannabinoid Receptor 1 (CB1) and Fatty Acid Amide Hydrolase 1 (FAAH1), akin to cannabinoid pathways .

Phosphorylated Derivatives (e.g., bis(dihydrogenphosphate))

- Theoretical Toxicity : Predicted low toxicity due to high polarity and rapid renal excretion, though experimental LD₅₀ data are lacking.

- Electrostatic Parameters: Analogous compounds show HOMO (highest occupied molecular orbital) values near -0.255 eV and LUMO (lowest unoccupied molecular orbital) at 0.054 eV, indicating moderate redox stability .

Critical Analysis :

- Synthetic Complexity : Phosphorylated derivatives often require controlled conditions (e.g., acid media) to prevent hydrolysis, whereas phosphine oxides are air-stable .

- Industrial Relevance : Bis-phosphine ligands dominate coordination chemistry, whereas esterified analogs (e.g., dipalmitoleate) are prioritized in drug delivery .

Biological Activity

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate), also known as glycerol bisphosphate, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) is characterized by its dual phosphate groups attached to a glycerol backbone. Its chemical formula is , and it has a molecular weight of approximately 210.10 g/mol. The presence of hydroxyl groups enhances its solubility in water, making it a suitable candidate for various biological applications.

The biological activity of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) primarily revolves around its role as a phosphoric acid derivative. It is believed to interact with various enzymes and receptors involved in metabolic pathways. The phosphate groups can participate in phosphorylation reactions, which are crucial for signal transduction and metabolic regulation.

Enzymatic Interactions

Research indicates that this compound may influence the activity of several key enzymes:

- Protein Kinases : Phosphorylation by protein kinases is essential for regulating cellular processes such as metabolism and cell signaling.

- Phosphatases : The compound may act as a substrate or inhibitor for phosphatases, thereby modulating dephosphorylation processes.

Anticancer Activity

A notable study explored the effects of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) on ovarian cancer cell lines. The compound exhibited significant inhibitory effects on the PA1 ovarian cancer cell line at low concentrations (IC50 = 1.7 µM). The study suggested that the compound acts as a dual agonist for Cannabinoid Receptor 1 (CB1) and an inhibitor of Fatty Acid Amide Hydrolase 1 (FAAH1), indicating its potential as an anticancer agent while minimizing toxicity to non-cancerous cells .

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) suggests favorable properties for drug development:

- Solubility : Exhibits moderate water solubility.

- Toxicity : Classified under low toxicity categories with no significant mutagenic or carcinogenic effects reported .

Comparative Analysis

The biological activity of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) can be compared with similar compounds in terms of efficacy and mechanism:

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) in synthetic preparations?

Answer:

- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M-H]⁻) at m/z 304.1526, matching the exact mass of the compound .

- Nuclear Magnetic Resonance (NMR): Employ ¹H and ³¹P NMR to verify the hydroxypropane backbone and phosphate groups. Compare chemical shifts with structurally similar phosphate esters .

- X-ray Crystallography: For structural confirmation, refine crystallographic data using SHELXL (part of the SHELX suite) to resolve bond lengths and angles, ensuring compatibility with known phosphate ester geometries .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Answer:

- Storage Conditions: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid long-term storage due to potential degradation .

- Handling Precautions: Use inert gas (e.g., N₂) purging during synthesis or manipulation to minimize exposure to moisture. Wear nitrile gloves and protective eyewear, as phosphate esters can irritate skin and mucous membranes .

Intermediate Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for this compound (e.g., unexpected peaks in ³¹P NMR)?

Answer:

- Contamination Check: Verify reagent purity, as residual solvents (e.g., DMF) or unreacted starting materials (e.g., dihydrogenphosphate precursors) may introduce extraneous signals .

- pH-Dependent Studies: Perform NMR at varying pH levels, as phosphate esters exhibit chemical shift sensitivity to protonation states. Compare results with computational models (e.g., DFT calculations) .

- Heteronuclear Correlation (HETCOR): Use ¹H-³¹P correlation spectroscopy to assign ambiguous peaks and confirm connectivity between the hydroxypropane backbone and phosphate groups .

Q. How can researchers optimize synthetic yields of this compound in aqueous media?

Answer:

- Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with buffered aqueous systems (pH 6–7) to enhance solubility while minimizing side reactions .

- Catalytic Additives: Introduce mild bases (e.g., 4-methylmorpholine) to deprotonate intermediates and accelerate esterification. Monitor reaction progress via thin-layer chromatography (TLC) .

- Temperature Control: Maintain reactions at 25–30°C; higher temperatures risk hydrolyzing the phosphate ester bonds .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when twinning or high thermal motion complicates structural resolution?

Answer:

- Twinning Analysis: Use SHELXD to detect twinning operators and SHELXL for refinement with a TWIN/BASF instruction. Validate results using the R₁ factor and difference Fourier maps .

- Anisotropic Displacement Parameters (ADPs): Apply ADPs to model thermal motion in the hydroxypropane backbone, particularly for oxygen atoms in the phosphate groups .

- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution. For lab-based systems, use low-temperature (100 K) data collection to reduce thermal noise .

Q. What methodologies are suitable for studying the compound’s interaction with biomolecules (e.g., enzymes or DNA)?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into biomolecule solutions. Use phosphate buffer (pH 7.4) to mimic physiological conditions .

- Molecular Dynamics (MD) Simulations: Model interactions using force fields (e.g., CHARMM36) parameterized for phosphate esters. Validate simulations with experimental data from circular dichroism (CD) or fluorescence quenching .

- Competitive Assays: Employ ABTS or DPPH radical scavenging assays to assess antioxidant activity, comparing results with structurally related phosphate esters .

Q. How can researchers address discrepancies in stability data between theoretical predictions and experimental observations?

Answer:

- Accelerated Degradation Studies: Expose the compound to stressors (e.g., UV light, elevated humidity) and analyze degradation products via LC-MS. Compare with in silico predictions from software like ACD/Labs .

- Kinetic Modeling: Use pseudo-first-order kinetics to model hydrolysis rates under varying pH and temperature conditions. Validate models with Arrhenius plots .

- Solid-State Stability: Perform powder X-ray diffraction (PXRD) to detect polymorphic changes during storage, which may alter degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.